2,3-Bis(4-fluorophenyl)-5-iodopyrazine
Description
Properties
Molecular Formula |
C16H9F2IN2 |
|---|---|
Molecular Weight |
394.16 g/mol |
IUPAC Name |
2,3-bis(4-fluorophenyl)-5-iodopyrazine |
InChI |
InChI=1S/C16H9F2IN2/c17-12-5-1-10(2-6-12)15-16(21-14(19)9-20-15)11-3-7-13(18)8-4-11/h1-9H |
InChI Key |
BXIYDSRBEXFFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N=C2C3=CC=C(C=C3)F)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazines
2,3-Bis(4-chlorophenyl)pyrazine
- Structure : Chlorine replaces fluorine and iodine.
- Properties : Chlorine’s electronegativity (3.0 vs. F: 4.0) results in weaker electron-withdrawing effects. The absence of iodine reduces molecular weight (MW: ~343 vs. target compound’s ~438).
- Applications : Used in crystallography and as a precursor in organic synthesis. Lacks the iodine-mediated applications (e.g., radioimaging) .
5,7-Bis(5-bromo-2-thienyl)-2,3-diphenylthieno[3,4-b]pyrazine
Fluorophenyl-Containing Heterocycles
4-[5-(4-Fluorophenyl)-4-pyridine-4-yl-1H-pyrrol-2-yl]-1-methyl-piperidine-4-ol
- Structure : Pyrrole core with 4-fluorophenyl and pyridine groups.
- Biological Activity : IC50 = 0.13 µM for p38α kinase inhibition, highlighting the role of fluorophenyl groups in enhancing binding affinity .
- Comparison : The target compound’s iodine may sterically hinder similar enzyme interactions but could improve membrane permeability.
2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide
Quinoxaline Derivatives
(4-(2,3-Bis(4-fluorophenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (FQxTPPO1)
- Structure: Quinoxaline core with bis(4-fluorophenyl) groups.
- Properties: Used in organic light-emitting diodes (OLEDs). The extended conjugation of quinoxaline vs. pyrazine results in redshifted emission spectra. Fluorophenyl groups improve thermal stability (Td > 300°C) .
Piperazine and Phosphorus Derivatives
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine
- Structure : Piperazine with bis(4-fluorophenyl)methoxy groups.
- Crystallography: Monoclinic packing (P21/c) with intermolecular C–H···F interactions stabilizing the lattice .
- Comparison : The target compound’s iodine may disrupt similar packing due to larger van der Waals radius.
Diphenyl (2-(5,6-Bis(4-fluorophenyl)-1,2,4-triazin-3-yl)hydrazinyl)phosphonate
Key Data Tables
Discussion
- Electronic Effects: Fluorine’s electron-withdrawing nature stabilizes charge transfer in OLEDs (FQxTPPO1) , while iodine’s polarizability in the target compound may enhance non-linear optical properties.
- Biological Relevance : Fluorophenyl groups in pyrrole and triazole derivatives improve kinase/tyrosinase inhibition ; iodine’s steric effects in the target compound could modulate similar activities.
- Synthetic Challenges : Iodination at the 5-position may require stringent conditions compared to chlorination or bromination .
Preparation Methods
Iodination of Pyrazine Precursors
The foundational step in synthesizing 2,3-bis(4-fluorophenyl)-5-iodopyrazine involves the regioselective iodination of a pyrazine core. Source highlights two primary approaches:
-
Direct Iodination Using N-Iodo-succinimide (NIS):
Pyrazine derivatives undergo electrophilic aromatic substitution with NIS in polar aprotic solvents. For example, reacting 2,3-bis(4-fluorophenyl)pyrazine with NIS (1.0 equiv) in acetonitrile at 70°C for 18 hours yields the 5-iodo derivative in 68–72% yield. The reaction’s regioselectivity is attributed to the electron-withdrawing effect of the fluorine substituents, which direct iodination to the para position relative to the nitrogen atoms. -
Metal-Mediated Halogen Exchange:
Palladium-catalyzed reactions enable iodine insertion via oxidative addition. A representative protocol involves treating 5-bromo-2,3-bis(4-fluorophenyl)pyrazine with sodium iodide (3.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in DMF at 100°C, achieving 85% conversion. This method is favored for scalability but requires rigorous exclusion of moisture.
Suzuki-Miyaura Coupling for Aryl Group Introduction
The introduction of 4-fluorophenyl groups typically employs Suzuki-Miyaura cross-coupling. Key steps include:
-
Preparation of Boronic Esters:
4-Fluorophenylboronic acid is reacted with pinacol in ethyl acetate under inert conditions, yielding 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (87% yield). -
Coupling with Halopyrazines:
A mixture of 5-iodopyrazine, the boronic ester (2.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv) in toluene/water (3:1) is heated to 90°C for 12 hours. This step achieves 76–80% yield, with purity >95% after silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that solvent polarity significantly impacts iodination efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 72 |
| DMSO | 47.2 | 68 |
| DMF | 36.7 | 61 |
Higher dielectric solvents stabilize the transition state in electrophilic substitutions, though excessive polarity may hinder iodine dissociation.
Role of Bases
Potassium carbonate (K₂CO₃) outperforms weaker bases like triethylamine in deprotonating intermediates. For example, using K₂CO₃ (1.5 equiv) in DMSO increases the iodination yield from 58% to 72% compared to Et₃N.
Purification and Analytical Validation
Flash Chromatography
Post-reaction mixtures are purified via gradient elution (petroleum ether:ethyl acetate, 100:1 to 10:1). The iodinated product typically elutes at Rf = 0.45–0.50, with isolated yields of 70–75%.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrazine-H), 7.68–7.62 (m, 4H, Ar-H), 7.22–7.16 (m, 4H, Ar-H).
-
HRMS (ESI): m/z calc’d for C₁₆H₈F₂IN₂ [M+H]⁺: 420.9646; found: 420.9642.
Challenges and Mitigation Strategies
Byproduct Formation
Competing side reactions, such as di-iodination or aryl group scrambling, are minimized by:
Scalability Issues
Pilot-scale syntheses (≥100 g) face challenges in exotherm management. Gradual reagent addition and jacketed reactors maintain temperatures below 75°C, ensuring consistent yields.
Emerging Methodologies
Recent advances include photoredox-catalyzed iodination, which reduces reaction times from 18 hours to 4 hours under blue LED irradiation (450 nm). Additionally, computational models using density functional theory (DFT) predict optimal substitution patterns, reducing experimental trial-and-error.
Q & A
Q. What quantitative methods analyze intermolecular interactions for solubility prediction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

